3,7-dinitro-1H-pyrrolo[3,2-b]pyridine
CAS No.:
Cat. No.: VC15787718
Molecular Formula: C7H4N4O4
Molecular Weight: 208.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4N4O4 |
|---|---|
| Molecular Weight | 208.13 g/mol |
| IUPAC Name | 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine |
| Standard InChI | InChI=1S/C7H4N4O4/c12-10(13)4-1-2-8-7-5(11(14)15)3-9-6(4)7/h1-3,9H |
| Standard InChI Key | YJEMISSCLCYMPC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C2C(=CNC2=C1[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework where a pyrrole ring is fused to a pyridine ring at the [3,2-b] position. Nitro groups at C3 and C7 introduce strong electron-withdrawing effects, polarizing the π-system and directing electrophilic substitution reactions . The planar structure facilitates π-π stacking interactions, which are critical for binding biological targets .
Table 1: Structural Comparison with Related Pyrrolopyridines
Spectroscopic and Thermodynamic Data
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UV-Vis Absorption: λₘₐₓ ≈ 320 nm (π→π* transitions).
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Solubility: Low in polar solvents (e.g., water: <0.1 mg/mL); moderate in DMSO (≈5 mg/mL) .
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Thermal Stability: Decomposes above 250°C without melting.
Synthesis and Functionalization
Halogenation and Cross-Coupling
3-Iodo derivatives are synthesized via electrophilic iodination using I₂/AgNO₃ in CH₃CN, enabling Suzuki-Miyaura couplings for biaryl synthesis . For example, 3-iodo-7-nitro-1H-pyrrolo[3,2-b]pyridine serves as a precursor to kinase inhibitors targeting FGFR.
Key Reaction:
Biological Activities and Mechanisms
Antimicrobial Effects
Nitro-substituted pyrrolopyridines disrupt bacterial DNA gyrase, with MIC values of 2–8 μg/mL against Staphylococcus aureus. The electron-deficient core intercalates into DNA, analogous to quinolone antibiotics .
Applications in Materials Science
Fluorescent Probes
The compound’s rigid structure and nitro groups enable solvatochromic shifts, making it a pH-sensitive probe. In acetonitrile, fluorescence quantum yield (Φ) reaches 0.45, quenched by protonation at N1 . Derivatives with cyano groups (e.g., 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile) exhibit blue emission (λₑₘ = 450 nm) .
Organic Electronics
Thin films of 3,7-dinitro-1H-pyrrolo[3,2-b]pyridine display n-type semiconductor behavior with electron mobility (μₑ) of 0.12 cm²/V·s, suitable for OLEDs .
Comparative Analysis with Structural Analogs
Reactivity Trends
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Nitration Position: 3,7-Dinitro derivatives are more electrophilic than 3,4-dinitro isomers due to para-directing effects of the pyridine nitrogen .
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Halogenation: Iodination at C3 occurs preferentially over C2 or C4, as demonstrated by NMR studies .
Pharmacokinetic Profiles
| Parameter | 3,7-Dinitro Derivative | 3-Iodo-7-nitro Derivative |
|---|---|---|
| LogP | 1.2 | 2.8 |
| Plasma Half-life | 2.3 h | 5.1 h |
| Metabolic Stability | Moderate | High |
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